

CAS number and molecular weight of euphol acetate.

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Compound of Interest

Compound Name: *Euphol acetate*

Cat. No.: *B3026008*

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Euphol Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **euphol acetate**, a naturally occurring triterpenoid, and its parent compound, euphol. This document consolidates key chemical data, experimental protocols for evaluating its biological activity, and a review of its known mechanisms of action, with a focus on its potential in drug discovery and development.

Core Chemical and Physical Data

Euphol acetate is a tetracyclic triterpene acetate isolated from various plant species, notably from the genus *Euphorbia*. While much of the biological research has been conducted on its deacetylated form, euphol, the acetate ester serves as a valuable chemical entity for study.

Parameter	Value	Reference
CAS Number	13879-04-4	Not Available
Molecular Formula	C ₃₂ H ₅₂ O ₂	Not Available
Molecular Weight	468.75 g/mol	Not Available
Appearance	Cream solid	Not Available
Solubility	Soluble in ethanol, methanol, DMF, or DMSO	Not Available

Biological Activities and Mechanisms of Action

Research has primarily focused on the biological activities of euphol, the parent alcohol of **euphol acetate**. These activities are predominantly centered around its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Euphol has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Euphol has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Additionally, euphol has been reported to modulate the Protein Kinase C (PKC) and Extracellular Signal-regulated Kinase (ERK) 1/2 signaling pathway. By reducing the activation of PKC and ERK1/2, euphol can further attenuate the inflammatory response.

Anti-cancer Activity

Euphol has exhibited cytotoxic effects against a range of cancer cell lines. Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of signaling pathways

involved in cell survival and proliferation.

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a key target of euphol in cancer cells. Euphol induces the segregation of TGF- β receptors into lipid rafts within the cell membrane. This relocalization leads to the degradation of the receptors, thereby attenuating TGF- β -mediated signaling. The downstream consequence is the inhibition of Smad2 phosphorylation and the suppression of transcriptional responses that promote tumor progression.^[1]

Furthermore, euphol's influence on the ERK1/2 signaling pathway also plays a role in its anti-cancer effects. In some cancer cell lines, euphol-induced apoptosis is associated with the modulation of ERK1/2 signaling.^[2]

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activities of euphol and its derivatives.

Cytotoxicity Assays (MTS and MTT)

These colorimetric assays are used to determine the cytotoxic effects of a compound on cultured cells.

- Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
- General Protocol:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **euphol acetate** or euphol for a specified period (e.g., 24, 48, or 72 hours).
 - Add the MTS or MTT reagent to each well and incubate for a period that allows for the development of the colored product.

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

- Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
- General Protocol:
 - Treat cells with the test compound and/or a signaling pathway activator.
 - Lyse the cells to extract the total protein.
 - Determine the protein concentration of each lysate.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IkBa, total IkBa, phospho-Smad2, total Smad2).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

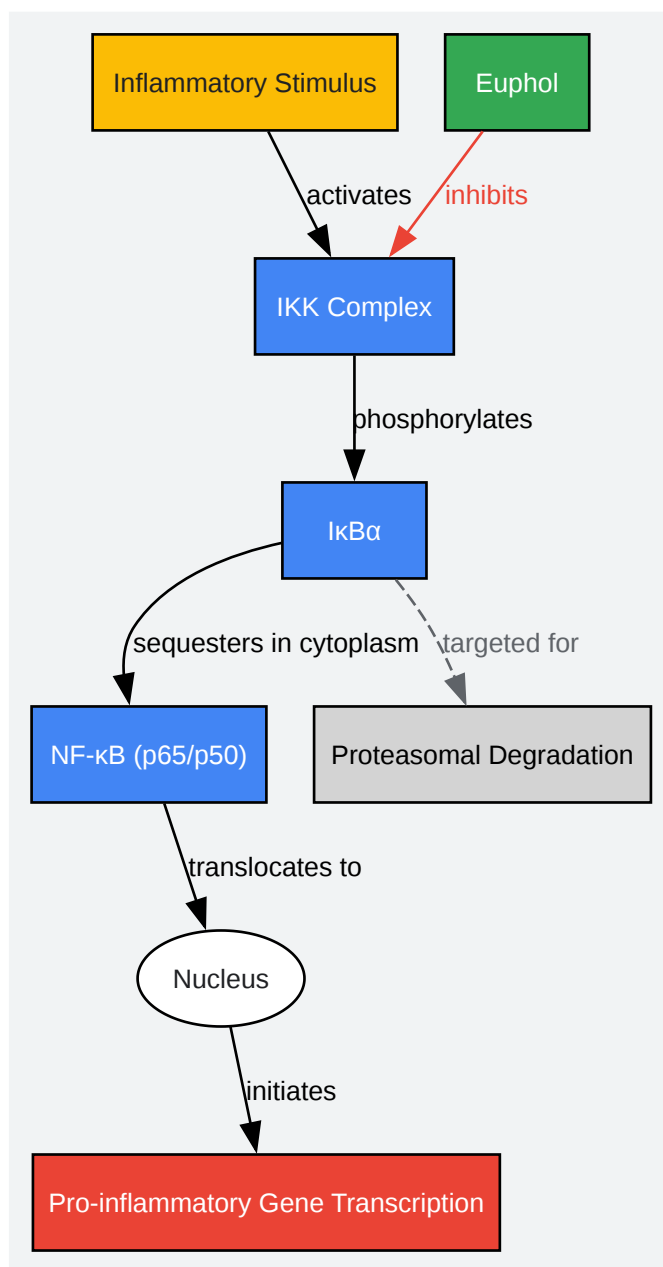
Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the gene expression of specific targets.

- Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.
- General Protocol:
 - Treat cells with the test compound.
 - Isolate total RNA from the cells.
 - Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
 - Perform PCR using primers specific for the target gene (e.g., genes regulated by NF- κ B or TGF- β) and a housekeeping gene for normalization.
 - Analyze the PCR products by gel electrophoresis or by real-time PCR.

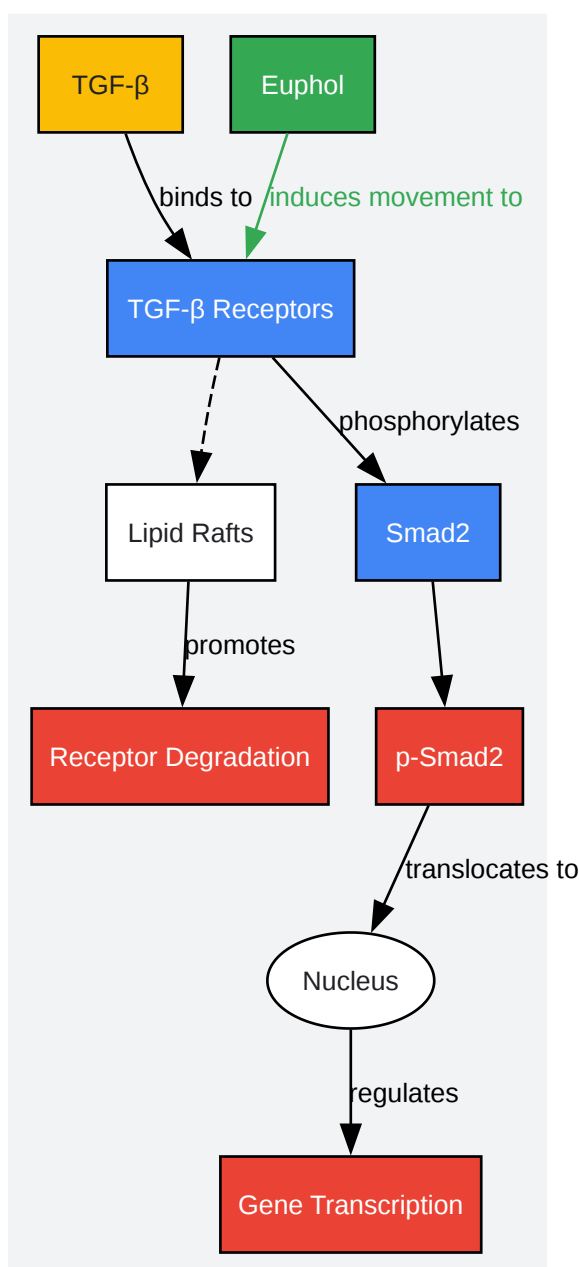
Signaling Pathway and Experimental Workflow Diagrams

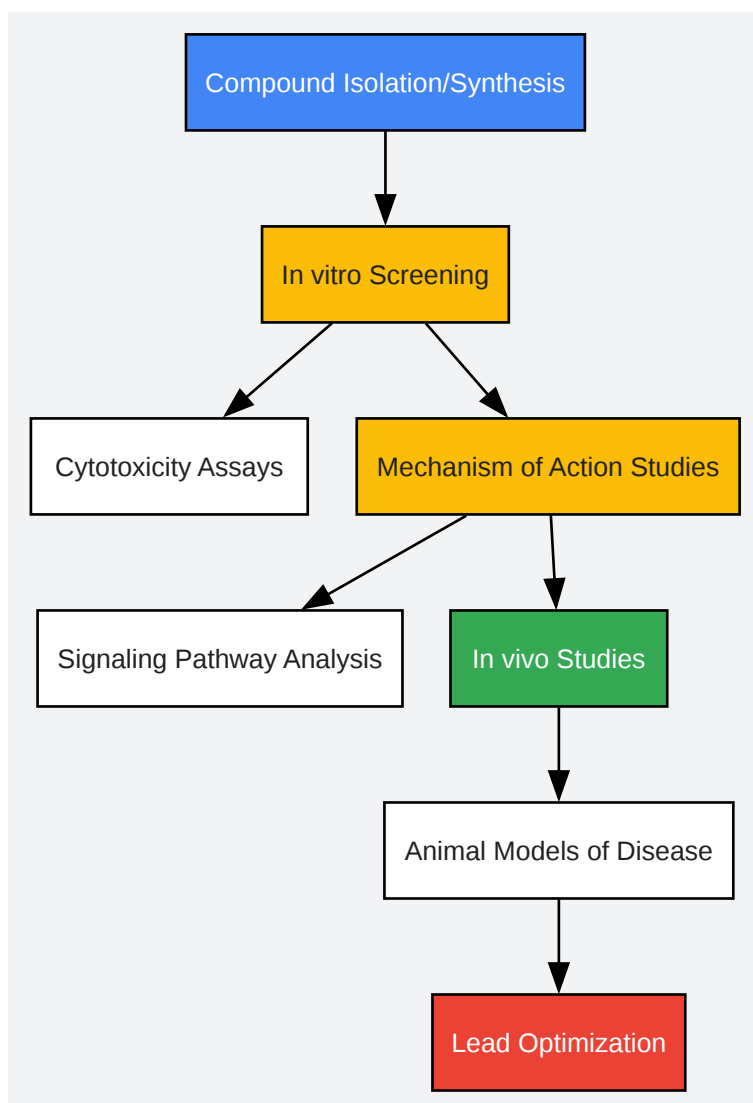
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by euphol and a general experimental workflow for its evaluation.



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Caption: Euphol's Inhibition of the NF-κB Signaling Pathway.





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References

- 1. Euphol from Euphorbia tirucalli Negatively Modulates TGF- β Responsiveness via TGF- β Receptor Segregation inside Membrane Rafts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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